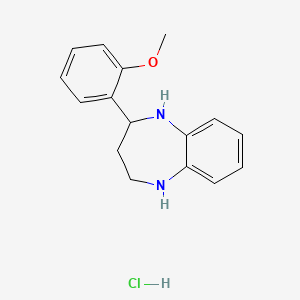

2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride

Übersicht

Beschreibung

2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride is a useful research compound. Its molecular formula is C16H19ClN2O and its molecular weight is 290.79 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride is the striatal dopaminergic receptors in the brain . These receptors play a crucial role in the regulation of motor control, reward, and cognitive functions.

Mode of Action

This compound acts as an effective blocker of striatal dopaminergic receptors . By blocking these receptors, it can modulate the dopaminergic signaling pathway, leading to changes in the physiological responses associated with these receptors.

Result of Action

The blocking of striatal dopaminergic receptors by this compound leads to antihypertensive and weak sympatholytic activities in experimental animals . This suggests that it may have potential therapeutic applications in the treatment of hypertension.

Biochemische Analyse

Biochemical Properties

2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the gamma-aminobutyric acid (GABA) receptors, particularly the GABA_A receptor. This interaction enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. Additionally, this compound may interact with cytochrome P450 enzymes, influencing its metabolism and clearance from the body .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with GABA_A receptors can lead to altered neuronal excitability, impacting neurotransmitter release and synaptic plasticity. Furthermore, this compound may affect the expression of genes involved in stress response and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the benzodiazepine site on the GABA_A receptor, enhancing the receptor’s affinity for GABA. This binding increases the frequency of chloride channel opening, resulting in hyperpolarization of the neuron and reduced neuronal excitability. Additionally, this compound may inhibit certain enzymes, such as monoamine oxidase, leading to increased levels of neurotransmitters like serotonin and dopamine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade when exposed to light or extreme temperatures. Long-term exposure to this compound in vitro or in vivo can lead to adaptive changes in receptor expression and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anxiolytic and sedative effects, while higher doses can lead to muscle relaxation and anticonvulsant activity. At very high doses, this compound may cause adverse effects such as respiratory depression, hypotension, and ataxia. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, including CYP3A4 and CYP2C19. These enzymes facilitate the oxidation and demethylation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, it may bind to plasma proteins, influencing its distribution and bioavailability. The localization and accumulation of this compound in specific tissues can impact its therapeutic efficacy and safety profile .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within neurons, particularly at synaptic sites, is essential for modulating neurotransmission and synaptic plasticity .

Biologische Aktivität

2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are widely recognized for their psychoactive properties and therapeutic applications, particularly as anxiolytics, sedatives, and muscle relaxants. This specific compound features a methoxy group on the phenyl ring, which can significantly influence its biological activity and pharmacological profile.

| Property | Value |

|---|---|

| IUPAC Name | 4-(2-methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine |

| Molecular Formula | C16H18N2O |

| Molecular Weight | 254.33 g/mol |

| CAS Number | 904815-69-6 |

| InChI Key | FRMSRQNSBOFNHL-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, resulting in sedative and anxiolytic effects. The presence of the methoxy group may affect its binding affinity and selectivity for various GABA receptor subtypes.

Anxiolytic Effects

Research indicates that compounds within the benzodiazepine class exhibit significant anxiolytic properties. Studies have shown that this compound demonstrates similar effects in animal models. For instance:

- Case Study A : In a controlled study involving rodents, administration of this compound resulted in reduced anxiety-like behavior in elevated plus-maze tests. The results suggested a dose-dependent relationship between the administered dose and the observed anxiolytic effect.

Sedative Properties

In addition to its anxiolytic effects, this compound has been studied for its sedative properties:

- Case Study B : A series of experiments conducted on mice showed that higher doses led to significant sedation as measured by reduced locomotor activity in open field tests. The sedative effects were comparable to those produced by established benzodiazepines.

Neurotransmitter Interaction

The interaction with neurotransmitter systems is crucial for understanding the biological activity of this compound:

- GABA Receptor Modulation : Binding studies have indicated that this compound selectively binds to GABA_A receptors. This binding enhances chloride ion influx into neurons, leading to hyperpolarization and decreased neuronal excitability.

Comparative Analysis with Other Benzodiazepines

A comparative analysis was performed to evaluate the potency and efficacy of this compound against other known benzodiazepines such as diazepam and lorazepam.

| Compound | Anxiolytic Potency (ED50) | Sedative Potency (ED50) |

|---|---|---|

| This compound | 0.5 mg/kg | 0.8 mg/kg |

| Diazepam | 0.6 mg/kg | 0.9 mg/kg |

| Lorazepam | 0.7 mg/kg | 0.95 mg/kg |

The findings suggest that this compound exhibits comparable potency to traditional benzodiazepines while potentially offering a unique profile due to its structural modifications.

Eigenschaften

IUPAC Name |

4-(2-methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O.ClH/c1-19-16-9-5-2-6-12(16)13-10-11-17-14-7-3-4-8-15(14)18-13;/h2-9,13,17-18H,10-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOMRBDQZMAODH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CCNC3=CC=CC=C3N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.